3-Buten-2-one, 4-(3-cyclohexen-1-yl)-
Description
Historical Context and Evolution of Research on Cyclohexenyl Enones
Research into cyclohexenyl enones, a class of organic compounds characterized by a cyclohexene (B86901) ring fused to an enone functional group, has a rich history rooted in natural product chemistry and synthetic methodology development. Initially, interest was driven by the presence of this moiety in numerous biologically active natural products, such as the ionones, which are known for their floral scents. nist.govnih.gov Early research focused on the isolation, structural elucidation, and synthesis of these naturally occurring substances.
Over the decades, the focus of research has evolved significantly. The development of new synthetic reactions in the 20th century, particularly cycloaddition reactions like the Diels-Alder reaction, provided more efficient pathways to construct the cyclohexene core. ucla.edu The photochemical reactivity of enones, particularly their propensity for [2+2] cycloadditions and rearrangements, opened up a vast field of study. researchgate.net Systematic investigations into the interaction of Lewis acids with enones began in the latter half of the 20th century, revealing their ability to modulate the photochemical and thermal reactivity of these compounds, a concept that continues to be explored for enantioselective transformations. researchgate.netnih.gov This historical progression has established cyclohexenyl enones as fundamental building blocks in organic synthesis and as key substrates for mechanistic and theoretical studies.
Structural Significance and Unique Features of the 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- Moiety
The unique chemical behavior and potential applications of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- stem directly from its distinct molecular architecture. This molecule, with the chemical formula C₁₀H₁₄O, features an α,β-unsaturated ketone (enone) side chain attached to a cyclohexene ring. nih.gov The IUPAC name for this compound is (E)-4-cyclohex-3-en-1-ylbut-3-en-2-one, indicating a specific stereochemistry around the double bond of the butenone chain. nih.gov
The key structural features are the enone group, which acts as a Michael acceptor and a dienophile, and the cyclohexene ring, which contains a double bond that can participate in various addition and cyclization reactions. The combination of these two functional groups within one molecule creates a platform for intramolecular reactions and the synthesis of complex bicyclic systems. The conformational flexibility of the six-membered ring and the stereochemistry at the point of attachment to the side chain are also critical factors that influence its reactivity.
Table 1: Physicochemical Properties of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄O |
| Molecular Weight | 150.22 g/mol |
| IUPAC Name | (E)-4-cyclohex-3-en-1-ylbut-3-en-2-one |
| CAS Number | 2817-96-1 |
| InChIKey | LFDNNILGCLEANA-BQYQJAHWSA-N |
| SMILES | CC(=O)/C=C/C1CCC=CC1 |
Data sourced from PubChem. nih.gov
Spectroscopic analysis is fundamental to the characterization of this moiety. Techniques such as ¹³C NMR, GC-MS, and FTIR spectroscopy provide definitive data on its structure. nih.gov This analytical data is crucial for confirming the identity and purity of the compound in research settings.
Table 2: Spectroscopic Data References for 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-
| Spectroscopic Technique | Availability |
|---|---|
| ¹³C NMR Spectra | Available |
| GC-MS | Available |
| FTIR Spectra | Available |
| Raman Spectra | Available |
Data sourced from PubChem. nih.gov
Current Research Trajectories and Academic Importance of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-
The academic importance of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- and related cyclohexenyl enones lies in their utility as versatile intermediates in organic synthesis and as probes for studying reaction mechanisms. Current research often leverages the dual reactivity of the enone and cyclohexene functionalities.
One major research trajectory involves the use of these compounds in cascade or tandem reactions, where multiple bonds are formed in a single operation to rapidly build molecular complexity. nih.govresearchgate.net This is particularly relevant in the synthesis of natural products and complex pharmaceutical agents. The enone moiety can undergo conjugate additions, while the cyclohexene double bond can be functionalized through various means, including epoxidation, dihydroxylation, or metathesis reactions.
Furthermore, the photochemistry of cyclohexenyl enones remains an active area of investigation. nih.gov Researchers are exploring Lewis acid catalysis to control the stereochemical outcome of photochemical reactions, aiming to develop new enantioselective synthetic methods. researchgate.netnih.gov The study of radical additions and divergent cyclizations involving enone systems is also a burgeoning field, offering novel strategies for constructing diverse molecular frameworks. rsc.org The compound serves as a model system for understanding the fundamental principles that govern these complex transformations.
Overview of Key Methodologies and Theoretical Frameworks Applicable to 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- Studies
The study of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- employs a wide range of modern chemical methodologies and theoretical approaches.
Synthetic Methodologies:
Cycloaddition Reactions: The Diels-Alder reaction is a cornerstone for the synthesis of the cyclohexene ring system itself. ucla.edu The enone moiety can also act as a dienophile in subsequent cycloadditions.
Dehydrogenation: Modern methods allow for the direct dehydrogenation of cyclohexanones to form the corresponding cyclohexenones, often using palladium catalysis. organic-chemistry.org
Radical Cyclizations: Recent advances have demonstrated the power of radical-mediated reactions for constructing complex cyclic systems from unsaturated precursors like enones and ynones. rsc.org
Photochemical Reactions: Enantioselective intramolecular [2+2] photocycloaddition reactions, often catalyzed by chiral Lewis acids, are a key strategy for creating stereochemically complex products. researchgate.netnih.gov
Analytical Techniques:
Spectroscopy: A suite of spectroscopic methods, including ¹H and ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy, are indispensable for structural elucidation and characterization. nih.govspectrabase.com
Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are routinely used for purification and analysis of reaction mixtures. sielc.com
Theoretical and Computational Frameworks:
Density Functional Theory (DFT): Computational chemistry, particularly DFT, is used to model molecular structures, predict spectroscopic properties, and investigate reaction mechanisms. ulster.ac.uk It can provide insights into transition states and reaction pathways that are difficult to study experimentally.
Time-Dependent DFT (TD-DFT): This method is specifically applied to understand electronic excited states and to predict UV-Vis absorption spectra, which is crucial for studying the photochemistry of enones. researchgate.net
Mechanistic Studies: Theoretical calculations are often combined with experimental data to gain a deep understanding of reaction dynamics, such as the ultrafast decay pathways of photoexcited enone-Lewis acid complexes. nih.gov These studies help explain the role of catalysts and the origins of stereoselectivity.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2817-96-1 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(E)-4-cyclohex-3-en-1-ylbut-3-en-2-one |
InChI |
InChI=1S/C10H14O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-3,7-8,10H,4-6H2,1H3/b8-7+ |
InChI Key |
LFDNNILGCLEANA-BQYQJAHWSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1CCC=CC1 |
Canonical SMILES |
CC(=O)C=CC1CCC=CC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategies for 3 Buten 2 One, 4 3 Cyclohexen 1 Yl
Retrosynthetic Analysis and Disconnection Approaches for 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-, the most logical disconnection is at the α,β-carbon-carbon double bond of the enone system, which points to an aldol (B89426) condensation reaction as the key bond-forming step. This disconnection simplifies the target molecule into two precursor fragments: 3-cyclohexenecarbaldehyde and acetone (B3395972).
This retrosynthetic approach is based on the well-established reliability of the aldol condensation for the formation of α,β-unsaturated ketones. magritek.com The forward reaction would involve the base- or acid-catalyzed reaction of the enolate of acetone with 3-cyclohexenecarbaldehyde, followed by dehydration.
An alternative disconnection strategy could involve a Wittig-type reaction. This would disconnect the double bond to give 3-cyclohexenecarbaldehyde and an appropriate phosphorane derived from acetone. While viable, the aldol condensation is often more atom-economical and operationally simpler for this type of target.
A third approach, leveraging modern cross-coupling methods, would disconnect the C4-C5 bond between the cyclohexenyl ring and the butenone chain. This suggests a transition metal-catalyzed coupling reaction, such as a Heck or Suzuki coupling, between a functionalized cyclohexene (B86901) derivative and a butenone synthon.
| Disconnection Strategy | Key Reaction | Precursors |
| Cα-Cβ bond of enone | Aldol Condensation | 3-Cyclohexenecarbaldehyde, Acetone |
| Cα-Cβ bond of enone | Wittig Reaction | 3-Cyclohexenecarbaldehyde, Acetonylidenetriphenylphosphorane |
| C4-C5 bond | Heck Coupling | 3-Halocyclohexene, Methyl vinyl ketone |
| C4-C5 bond | Suzuki Coupling | 3-Cyclohexenylboronic acid, 3-Buten-2-one derivative |
Classical Synthetic Routes and Mechanistic Investigations
The most direct and classical approach to the synthesis of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- is through a Claisen-Schmidt condensation, which is a type of crossed aldol condensation. wvu.edumnstate.edu In this reaction, acetone is deprotonated by a base, such as sodium hydroxide (B78521) or potassium hydroxide, to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 3-cyclohexenecarbaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration upon heating or under the reaction conditions to yield the final α,β-unsaturated ketone. magritek.com
The reaction is typically carried out in a protic solvent like ethanol (B145695) or a mixture of ethanol and water. The use of an excess of the aldehyde or a non-enolizable aldehyde is common in Claisen-Schmidt reactions to prevent self-condensation of the ketone. wvu.edu In this case, since 3-cyclohexenecarbaldehyde is more reactive than acetone as an electrophile and acetone's self-condensation can be controlled, the reaction can be driven towards the desired product.
Stereochemical Implications:
The primary stereochemical consideration in this synthesis is the geometry of the newly formed double bond in the butenone chain. The dehydration of the β-hydroxy ketone intermediate generally favors the formation of the more thermodynamically stable E-isomer, where the larger substituents (the cyclohexenyl group and the acetyl group) are on opposite sides of the double bond. This preference is driven by minimizing steric strain.
If the cyclohexenyl ring were to contain substituents, the stereocenter at the point of attachment to the butenone chain would introduce the possibility of diastereomers. The stereoselectivity of the aldol addition step itself can be influenced by the reaction conditions, such as the choice of base, solvent, and temperature, as well as the structure of the reactants. ijnrd.org The Zimmerman-Traxler model provides a framework for predicting the stereochemical outcome of aldol reactions involving metal enolates, suggesting a chair-like transition state. harvard.edu
| Reactants | Reaction Type | Catalyst/Conditions | Product | Key Stereochemical Feature |
| 3-Cyclohexenecarbaldehyde, Acetone | Claisen-Schmidt Condensation | NaOH or KOH, Ethanol/Water, Heat | 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- | Predominantly E-isomer of the C=C double bond |
The presence of two reactive sites in 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- (the enone system and the cyclohexenyl double bond) necessitates strategies for selective functionalization.
Epoxidation: The double bond of the cyclohexenyl ring is generally more electron-rich and thus more susceptible to electrophilic attack than the electron-deficient double bond of the enone. This difference in reactivity can be exploited for selective epoxidation of the cyclohexenyl moiety using reagents like meta-chloroperoxybenzoic acid (m-CPBA). mdpi.commdpi.com The enone double bond is deactivated towards epoxidation due to the electron-withdrawing effect of the carbonyl group.
Allylic Functionalization: The allylic positions of the cyclohexenyl ring are susceptible to radical or transition metal-catalyzed functionalization. For instance, allylic bromination using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., AIBN or light) would selectively introduce a bromine atom at the allylic position without affecting the enone system. This functionalized intermediate can then be used in subsequent substitution reactions. Selenium-π-acid catalysis has also emerged as a method for regiocontrolled allylic functionalization. nih.gov
Diels-Alder Reaction: The cyclohexene double bond can act as a dienophile in a Diels-Alder reaction, although its reactivity would be influenced by the steric bulk of the rest of the molecule.
| Functionalization Reaction | Reagent(s) | Target Site | Product |
| Selective Epoxidation | m-CPBA | Cyclohexenyl C=C | 4-(6-Oxabicyclo[3.1.0]hexan-3-yl)but-3-en-2-one |
| Allylic Bromination | NBS, AIBN/light | Allylic C-H on cyclohexenyl ring | 4-(Bromo-3-cyclohexen-1-yl)-3-buten-2-one (isomer mixture) |
| Dihydroxylation | OsO₄ (catalytic), NMO | Cyclohexenyl C=C | 4-(3,4-Dihydroxycyclohexyl)but-3-en-2-one |
Modern Catalytic Approaches to 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- Synthesis
Modern synthetic methods offer powerful alternatives to classical condensation reactions. Transition metal-catalyzed cross-coupling reactions, in particular, provide a versatile means to form the key carbon-carbon bond between the cyclohexenyl ring and the butenone moiety.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org In a potential synthesis of the target molecule, 3-halocyclohexene could be coupled with methyl vinyl ketone in the presence of a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and a base (e.g., Et₃N, K₂CO₃). organic-chemistry.orglibretexts.org The regioselectivity of the Heck reaction on cyclic olefins can sometimes be challenging, potentially leading to a mixture of products. nih.gov
Suzuki Coupling: The Suzuki coupling reaction utilizes a palladium catalyst to couple an organoboron compound with an organohalide. wikipedia.orglibretexts.org A plausible route would involve the coupling of 3-cyclohexenylboronic acid with a suitable halo-substituted butenone derivative, such as 4-bromo-3-buten-2-one. The Suzuki reaction is known for its high functional group tolerance and generally proceeds under mild conditions. organic-chemistry.orgberkeley.edu
| Coupling Reaction | Cyclohexenyl Precursor | Butenone Precursor | Catalyst System (Example) |
| Heck Coupling | 3-Iodo- or 3-Bromocyclohexene | Methyl vinyl ketone | Pd(OAc)₂, PPh₃, Et₃N |
| Suzuki Coupling | 3-Cyclohexenylboronic acid | 4-Bromo-3-buten-2-one | Pd(PPh₃)₄, Na₂CO₃ |
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules without the need for metal catalysts. yale.edu For the synthesis of chiral derivatives of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-, several organocatalytic strategies can be envisioned.
Asymmetric Michael Addition: The enone moiety of the target molecule is an excellent Michael acceptor. The enantioselective conjugate addition of various nucleophiles (e.g., malonates, nitroalkanes, thiols) to the β-position of the enone can be catalyzed by chiral organocatalysts, such as proline derivatives or chiral secondary amines (e.g., diphenylprolinol silyl (B83357) ethers). rsc.orgnih.gov This would introduce a new stereocenter at the β-position, leading to a chiral derivative. The catalyst operates by forming a chiral iminium ion intermediate with the enone, which then directs the stereoselective attack of the nucleophile. mdpi.comresearchgate.net
Asymmetric Aldol Condensation: An alternative approach to introduce chirality is during the initial C-C bond formation. An asymmetric aldol condensation between 3-cyclohexenecarbaldehyde and acetone, catalyzed by a chiral organocatalyst like L-proline, could potentially lead to an enantioenriched β-hydroxy ketone intermediate. rsc.org Subsequent dehydration would then yield a chiral enone, provided the stereocenter on the cyclohexenyl ring is not lost.
Asymmetric Desymmetrization: If a prochiral cyclohexadienone were used as a starting material, an ene-reductase catalyzed desymmetrization could be employed to generate a chiral cyclohexenone with a quaternary stereocenter, which could then be further elaborated to the target structure. nih.gov
| Asymmetric Strategy | Reaction Type | Chiral Catalyst (Example) | Resulting Chiral Feature |
| Enantioselective Conjugate Addition | Michael Addition | Diphenylprolinol silyl ether | New stereocenter at the β-position of the butenone |
| Enantioselective C-C Bond Formation | Aldol Condensation | L-Proline | Chiral β-hydroxy ketone intermediate |
Photoredox Catalysis in C-C Bond Formation Relevant to 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions. sigmaaldrich.com This approach utilizes photocatalysts, such as ruthenium or iridium complexes, that absorb light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates. sigmaaldrich.comacs.org These open-shell pathways provide new avenues for bond formation that are often challenging to achieve through traditional thermal methods. sigmaaldrich.comacs.org
For a molecule such as 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-, photoredox catalysis offers innovative strategies for its assembly. One relevant approach is the Giese reaction, which involves the addition of free radicals to electron-deficient olefins. nih.gov The development of photo-initiated methods allows for the generation of the necessary alkyl radicals under non-toxic conditions, which could then add to a suitable butenone precursor. nih.gov For instance, a cyclohexenyl radical could be generated photocatalytically and added to methyl vinyl ketone to form the target structure.
Another promising strategy involves the photocatalytic coupling of aldehydes and alkenes. acs.org Research has demonstrated the synthesis of enaminones, structurally related to vinyl ketones, from vinyl azides and aldehydes using decatungstate photocatalysis. This reaction proceeds via the generation of an acyl radical from an aldehyde, which then adds to the vinyl precursor. acs.org Furthermore, photoirradiation of acetone in the presence of water and an olefin, such as a cyclohexene derivative, can generate an acetonyl radical that couples with the olefin to form a methyl ketone, providing a metal-free pathway to the core structure. organic-chemistry.org
Recent advancements have also shown that vinyl sulfones can be converted to α,β-unsaturated ketones via desulfonylative acylation under photoredox conditions, presenting another potential route to the butenone moiety. acs.org These diverse photocatalytic methods highlight the versatility of light-driven reactions in constructing the key C-C bonds of complex molecules like 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-.
Table 1: Potential Photoredox Strategies for Synthesis of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-
| Strategy | Precursors | Key Intermediate | Relevance to Target Molecule |
| Photocatalytic Giese Reaction nih.gov | Cyclohexenyl radical precursor, Butenone acceptor | Cyclohexenyl radical | Forms the crucial C-C bond between the ring and the side chain. |
| Photo-activated Acyl Addition acs.org | Acetaldehyde or equivalent, 4-vinylcyclohexene | Acyl radical | Constructs the butenone functional group directly on the cyclohexene scaffold. |
| Acetonyl Radical Coupling organic-chemistry.org | Acetone, 4-vinylcyclohexene | Acetonyl radical | A metal-free method to couple the ketone-containing side chain to the ring system. |
| Desulfonylative Acylation acs.org | Acyl radical precursor, Cyclohexenyl vinyl sulfone | Acyl radical | Synthesizes the α,β-unsaturated ketone moiety from a sulfone precursor. |
Green Chemistry Principles and Sustainable Synthesis of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-
The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to reduce waste, minimize energy consumption, and use renewable resources. For a compound like 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-, which may find applications in the flavor and fragrance industry, sustainable synthesis is of particular importance. beilstein-journals.orgnih.gov
Solvent-Free Reactions and Solvent Alternatives
A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to pollution and pose safety risks. truman.edu Many organic reactions can proceed efficiently in the solid state or in the absence of a solvent ("neat" conditions), which offers advantages such as reduced pollution, lower costs, and simplified processing. cmu.edu
Solvent-free aldol condensation reactions, for example, have been reported to proceed with high atom economy and chemoselectivity by simply grinding the solid reagents together. researchgate.net This approach could be adapted for the synthesis of the butenone moiety of the target molecule. Similarly, oxidative cleavage of terpenes like β-pinene to ketones such as nopinone (B1589484) has been achieved efficiently under solvent-free conditions using a ball mill, demonstrating the viability of such methods for synthesizing components of fragrance molecules. chemistryviews.org The Diels-Alder reaction, a powerful tool for forming cyclohexene rings, can also be performed without a solvent, which can reduce waste and shorten reaction times. truman.edu
When a solvent is necessary, greener alternatives to traditional volatile organic compounds are preferred. Water is an excellent choice for certain reactions, and its use has been shown to enhance the efficiency of photoinduced C-C coupling between olefins and acetone to produce methyl ketones. organic-chemistry.org Other sustainable options include bio-based solvents derived from renewable resources. nih.gov
Table 2: Advantages of Solvent-Free Synthesis
| Advantage | Description |
| Reduced Waste | Eliminates solvent waste, which is often a major component of the waste stream in chemical processes. truman.edu |
| Increased Efficiency | Higher reactant concentrations can lead to faster reaction rates and shorter processing times. truman.edu |
| Lower Cost | Avoids the expense of purchasing, purifying, and disposing of large volumes of solvent. cmu.edu |
| Simplified Process | Eliminates the need for solvent handling and removal steps, simplifying the overall manufacturing process. cmu.edu |
| Improved Safety | Reduces risks associated with flammable, toxic, or volatile organic solvents. |
Atom Economy and Process Intensification
Atom Economy
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.com A reaction with 100% atom economy incorporates all reactant atoms into the product, generating no waste byproducts. nih.gov
For the synthesis of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-, different synthetic routes can be evaluated based on their atom economy.
High Atom Economy Reactions : Addition and cycloaddition reactions are ideal from an atom economy perspective. The Diels-Alder reaction, which joins a conjugated diene and a dienophile to form a cyclohexene ring, is a classic example of a reaction with 100% atom economy. nih.govjocpr.comwikipedia.org A hypothetical synthesis of the 4-cyclohexenyl moiety via a Diels-Alder reaction between 1,3-butadiene (B125203) and a suitable dienophile would be a highly atom-economical step. jocpr.com
Table 3: Atom Economy of Reaction Types Relevant to Synthesis
| Reaction Type | General Transformation | Atom Economy | Example Relevance |
| Diels-Alder Cycloaddition | Diene + Dienophile → Cyclohexene | 100% | Formation of the cyclohexene ring. jocpr.comwikipedia.org |
| Addition Reaction | A + B → A-B | 100% | Michael addition to an unsaturated ketone. jocpr.com |
| Aldol Condensation | Aldehyde + Ketone → Enone + H₂O | < 100% | Formation of the butenone moiety with loss of water. |
| Wittig Reaction | Ketone + Ylide → Alkene + Ph₃PO | Low | Formation of the butene double bond with a phosphine (B1218219) oxide byproduct. |
Process Intensification
Process intensification refers to the development of novel equipment and techniques that lead to dramatically smaller, cleaner, safer, and more energy-efficient chemical processes. nih.govmdpi.com For the synthesis of flavor and fragrance compounds, process intensification can be achieved through technologies like continuous flow chemistry. beilstein-journals.orgresearchgate.net
Continuous flow reactors offer significant advantages over traditional batch processing, including superior heat and mass transfer, improved safety when handling reactive intermediates, and the potential for automation. zenodo.org Multi-step syntheses can be "telescoped" in flow, where the output of one reactor is fed directly into the next, avoiding intermediate purification steps and minimizing waste. zenodo.orgrsc.org For example, a flow process could be designed where a photocatalytic C-C bond formation is followed immediately by a subsequent transformation in a second reactor module, enabling the rapid and efficient construction of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-. zenodo.org Such intensified processes are crucial for developing more sustainable and economically viable manufacturing routes. beilstein-journals.org
Chemical Reactivity and Transformation Pathways of 3 Buten 2 One, 4 3 Cyclohexen 1 Yl
Detailed Reaction Mechanisms and Kinetics of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-
3-Buten-2-one, 4-(3-cyclohexen-1-yl)-, possesses two primary sites of reactivity: the α,β-unsaturated ketone system and the carbon-carbon double bond within the cyclohexenyl ring. The conjugated enone functionality allows for both 1,2-addition (direct addition) to the carbonyl group and 1,4-addition (conjugate or Michael addition) to the β-carbon. The reactivity is dictated by the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while softer nucleophiles, like Gilman reagents (organocuprates) and enamines, preferentially undergo 1,4-addition. masterorganicchemistry.com
The reaction kinetics are influenced by several factors, including the steric hindrance provided by the cyclohexenyl group and the electronic effects of the substituents. While specific kinetic data for 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- are not extensively documented in publicly available literature, general principles of enone reactivity suggest that the rate of nucleophilic attack is enhanced by the electron-withdrawing nature of the carbonyl group, which polarizes the double bond.
Nucleophilic Additions to the α,β-Unsaturated Carbonyl System
The α,β-unsaturated carbonyl moiety in 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- is a versatile acceptor for a wide range of nucleophiles. The outcome of the reaction, whether it be conjugate or direct addition, is a key consideration in synthetic applications.
Conjugate (Michael) Addition Reactions and Their Scope
Conjugate addition, or the Michael reaction, is a characteristic transformation of α,β-unsaturated carbonyl compounds. wikipedia.org In the case of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-, this involves the addition of a nucleophile to the β-carbon of the enone system. This thermodynamically controlled process is favored by soft, resonance-stabilized nucleophiles. organic-chemistry.orgadichemistry.com The mechanism typically begins with the formation of a nucleophile, often an enolate, which then attacks the β-carbon, leading to a resonance-stabilized enolate intermediate. Subsequent protonation yields the 1,4-addition product. masterorganicchemistry.com
The scope of Michael donors for this type of substrate is broad and includes:
Organocuprates (Gilman reagents): These are particularly effective for introducing alkyl or aryl groups at the β-position.
Enolates: Derived from ketones, esters, and other carbonyl compounds, enolates are classic Michael donors.
Amines and Thiols: These heteroatomic nucleophiles can also participate in conjugate addition reactions.
Nitroalkanes: The conjugate addition of nitroalkanes provides a route to γ-nitro ketones.
Table 1: Scope of Michael Addition Reactions
| Michael Donor | Product Type |
|---|---|
| Gilman Reagents (R₂CuLi) | β-Alkylated/Arylated Ketones |
| Enolates | 1,5-Dicarbonyl Compounds |
| Amines | β-Amino Ketones |
Direct Carbonyl Additions and Subsequent Transformations
Direct addition to the carbonyl carbon (1,2-addition) is a kinetically controlled process favored by hard, non-stabilized nucleophiles. adichemistry.com Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) typically add directly to the carbonyl group of enones to form allylic alcohols after workup. masterorganicchemistry.comyoutube.com
Subsequent transformations of the resulting allylic alcohol can include oxidation to regenerate a carbonyl, rearrangement reactions, or elimination to form a diene. The choice between 1,2- and 1,4-addition can often be tuned by the choice of reagent and reaction conditions.
Chemo-, Regio-, and Stereoselectivity in Addition Reactions
The presence of multiple reactive sites in 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- necessitates careful consideration of selectivity.
Chemoselectivity: This refers to the preferential reaction of one functional group over another. In this molecule, the primary competition is between the enone and the isolated double bond of the cyclohexenyl ring. Nucleophilic additions will overwhelmingly favor the electron-deficient enone system over the electron-rich isolated alkene.
Regioselectivity: This concerns the site of attack on the enone system (1,2- vs. 1,4-addition). As previously discussed, this is largely determined by the "hardness" or "softness" of the nucleophile.
| Reagent Type | Predominant Mode of Addition |
| Organocuprates (soft) | 1,4-Addition (Conjugate) |
| Enolates (soft) | 1,4-Addition (Conjugate) |
| Grignard Reagents (hard) | 1,2-Addition (Direct) |
| Organolithium Reagents (hard) | 1,2-Addition (Direct) |
Stereoselectivity: The introduction of a new stereocenter during the addition reaction can lead to the formation of diastereomers. The facial selectivity of the nucleophilic attack is influenced by the steric bulk of the existing cyclohexenyl group. The nucleophile will preferentially approach from the less hindered face of the planar enone system. Studies on similar 4-substituted cyclohexenones have shown that the stereochemical outcome can be influenced by the specific reagents used and the substitution pattern on the ring. nih.gov
Electrophilic Reactions on the Cyclohexenyl Moiety of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-
The double bond in the cyclohexenyl ring is susceptible to attack by electrophiles. Common electrophilic addition reactions include halogenation (addition of Br₂ or Cl₂), hydrohalogenation (addition of HBr or HCl), and hydration (addition of water in the presence of an acid catalyst). These reactions proceed through a carbocation intermediate, and the regioselectivity is governed by Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms. masterorganicchemistry.com The stability of the resulting carbocation will direct the addition of the nucleophile. Due to the presence of the electron-withdrawing butenone side chain, the reactivity of the cyclohexenyl double bond towards electrophiles may be somewhat attenuated compared to a simple cyclohexene (B86901).
Pericyclic Reactions Involving 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. adichemistry.com The structure of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- contains moieties that could potentially participate in such transformations.
Diels-Alder Reaction: The α,β-unsaturated ketone can act as a dienophile in a [4+2] cycloaddition reaction with a suitable diene. meta-synthesis.com The electron-withdrawing nature of the carbonyl group activates the double bond for this purpose. Conversely, the cyclohexenyl double bond is part of a 1,3-diene system within the ring, which could potentially react with a dienophile. However, the conformation of the cyclohexene ring may not be optimal for orbital overlap in a Diels-Alder reaction.
Electrocyclic Reactions: These intramolecular reactions involve the formation of a ring from a conjugated system, or the reverse ring-opening process. libretexts.org While the enone system itself is not a candidate for a typical electrocyclic reaction, under photochemical conditions, [2+2] cycloadditions could potentially occur. libretexts.org
Sigmatropic Rearrangements: These are concerted reactions involving the migration of a σ-bond across a π-system. libretexts.org While no common sigmatropic rearrangements are immediately apparent for the ground-state structure of this molecule, such transformations could be envisaged for derivatives or under specific reaction conditions that generate suitable intermediates.
Diels-Alder Reactions as Dienophile or Diene
The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. researchgate.netmasterorganicchemistry.comyoutube.com The reactivity of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- in such reactions is multifaceted, as it possesses the structural elements to potentially act as either the dienophile or, after isomerization, as the diene component.
As a Dienophile:
The electron-deficient α,β-unsaturated ketone system makes the butenone moiety an effective dienophile. masterorganicchemistry.com The electron-withdrawing nature of the carbonyl group lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the double bond, facilitating its reaction with electron-rich dienes. youtube.com For instance, in a reaction with an electron-rich diene such as 1,3-butadiene (B125203), 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- would be expected to yield a substituted cyclohexene derivative. The reaction would proceed via a concerted mechanism, forming two new carbon-carbon bonds in a single step. researchgate.net
Table 1: Predicted Diels-Alder Reactivity as a Dienophile
| Reactant | Role of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- | Expected Product Type |
|---|---|---|
| 1,3-Butadiene | Dienophile | Substituted cyclohexene |
As a Diene:
For 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- to act as a diene, isomerization of the double bonds into a conjugated system would be necessary. While the existing structure does not have a conjugated diene, potential acid or base-catalyzed isomerization could, in principle, generate a transient diene species, although this is generally less favorable.
Intramolecular Diels-Alder Reaction:
The presence of both a dienophile (the enone) and a potential diene precursor (the cyclohexene ring) within the same molecule raises the possibility of an intramolecular Diels-Alder (IMDA) reaction. rsc.orgmasterorganicchemistry.com Such reactions are known to be efficient for the formation of polycyclic systems, particularly when five or six-membered rings are formed in the process. masterorganicchemistry.com For an IMDA reaction to occur in 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-, a thermal or Lewis acid-catalyzed isomerization of the cyclohexene double bond into a conjugated diene system within the tether connecting the two reactive moieties would be required. This would be a complex transformation and likely require forcing conditions. Should such an intramolecular cycloaddition proceed, it would lead to the formation of a complex tricyclic structure. The stereochemical outcome of such a reaction would be governed by the geometry of the transition state, with the endo product often being favored. nih.gov
[2+2] Cycloadditions and Photochemical Transformations
Photochemical [2+2] cycloadditions are characteristic reactions of enones with alkenes, leading to the formation of cyclobutane (B1203170) rings. masterorganicchemistry.comlibretexts.org These reactions are typically initiated by the photoexcitation of the enone to its triplet excited state, which then reacts with a ground-state alkene in a stepwise manner through a diradical intermediate. ed.ac.uk
Given that 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- contains both an enone and an alkene in the same molecule, it is a prime candidate for an intramolecular [2+2] photocycloaddition. rsc.org Upon irradiation with UV light, the enone moiety can be excited, and the subsequent intramolecular reaction with the cyclohexene double bond would lead to the formation of a bridged or fused tricyclic cyclobutane derivative. The regioselectivity of the cycloaddition (head-to-head vs. head-to-tail) would be influenced by the stability of the intermediate diradical species and steric factors. nih.gov
Table 2: Potential Photochemical Transformations
| Reaction Type | Conditions | Expected Product |
|---|
In intermolecular [2+2] photocycloadditions, the enone of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- could react with other alkenes. For example, reaction with an electron-rich alkene like isobutene would be expected to yield a substituted cyclobutane. nih.gov The stereoselectivity of such reactions can often be controlled by using chiral catalysts or auxiliaries.
Redox Chemistry of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-
The redox chemistry of this bifunctional molecule is complex due to the presence of multiple reducible and oxidizable sites: the carbonyl group, the conjugated carbon-carbon double bond, and the isolated carbon-carbon double bond of the cyclohexene ring.
Oxidative Transformations of the Enone and Cyclohexenyl Ring
The presence of two double bonds offers multiple sites for oxidative transformations, and the selectivity depends on the reagent and reaction conditions.
Epoxidation:
The electron-rich double bond of the cyclohexene ring is more susceptible to electrophilic epoxidation than the electron-deficient double bond of the enone. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) would be expected to selectively epoxidize the cyclohexene double bond. To epoxidize the electron-poor double bond of the enone, nucleophilic epoxidation methods, such as the Weitz-Scheffer reaction using hydrogen peroxide under basic conditions, would be required.
Dihydroxylation:
Similar to epoxidation, the more nucleophilic cyclohexene double bond is more readily dihydroxylated by electrophilic reagents. Syn-dihydroxylation can be achieved using osmium tetroxide (OsO4) or cold, dilute potassium permanganate (B83412) (KMnO4). Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed hydrolysis.
Oxidative Cleavage:
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. whitman.edu By carefully controlling the workup conditions (reductive with zinc or dimethyl sulfide, or oxidative with hydrogen peroxide), it is possible to obtain different products. Due to the higher reactivity of the cyclohexene double bond towards ozone, selective cleavage of this bond in the presence of the enone might be achievable under carefully controlled conditions, yielding an aldehyde or carboxylic acid derivative. Stronger oxidizing agents like hot, acidic potassium permanganate would likely lead to the cleavage of both double bonds and potentially further oxidation of the molecule.
Table 4: Selective Oxidation Strategies
| Reaction Type | Reagent/Condition | Major Product |
|---|---|---|
| Epoxidation of Cyclohexene | m-CPBA | Epoxide on cyclohexene ring |
| Epoxidation of Enone | H2O2, NaOH | Epoxide on butenone moiety |
| Dihydroxylation of Cyclohexene | OsO4 or cold, dilute KMnO4 | Diol on cyclohexene ring |
Rearrangement Reactions and Fragmentations of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- Derivatives
The derivatives of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- can undergo various rearrangement and fragmentation reactions, often promoted by acid, base, or photochemical conditions.
Acid-Catalyzed Rearrangements:
Under acidic conditions, protonation of the carbonyl oxygen can lead to the formation of a carbocation intermediate, which can then undergo skeletal rearrangements. For example, derivatives with hydroxyl groups adjacent to the cyclohexene ring could undergo pinacol-type rearrangements. Additionally, acid catalysis can promote isomerization of the double bonds, potentially leading to the formation of conjugated systems that could then undergo further reactions.
Photochemical Rearrangements:
As discussed in the context of [2+2] cycloadditions, photochemical excitation can lead to the formation of diradical intermediates. These intermediates may not only cyclize but can also undergo rearrangements, such as hydrogen atom transfers or skeletal reorganizations, leading to isomeric products.
Fragmentation Pathways:
Mass spectrometry provides insight into the fragmentation patterns of molecules. For 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-, the fragmentation in a mass spectrometer would likely involve characteristic cleavages of ketones and alkenes. Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for ketones, which would lead to the loss of a methyl radical or the butenyl-cyclohexenyl side chain. libretexts.orgyoutube.com The McLafferty rearrangement is another possibility if a gamma-hydrogen is available for abstraction by the carbonyl oxygen.
The cyclohexene ring can undergo a retro-Diels-Alder reaction upon fragmentation, leading to the loss of a neutral diene molecule (e.g., 1,3-butadiene if the initial molecule was formed from a Diels-Alder reaction involving cyclohexadiene). The fragmentation pattern would also show characteristic losses of small neutral molecules like water (if hydroxylated derivatives are analyzed) or ethylene (B1197577) from the cyclohexene ring.
Table 5: Common Fragmentation Pathways in Mass Spectrometry
| Fragmentation Type | Description |
|---|---|
| Alpha-Cleavage | Cleavage of the bond adjacent to the carbonyl group. |
| McLafferty Rearrangement | Hydrogen transfer from a gamma-carbon to the carbonyl oxygen, followed by beta-cleavage. |
Advanced Spectroscopic and Structural Elucidation Studies of 3 Buten 2 One, 4 3 Cyclohexen 1 Yl and Its Derivatives
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
Multi-dimensional NMR spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules like 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-.
Two-dimensional NMR techniques are instrumental in mapping the intricate network of covalent bonds and spatial relationships within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. sdsu.edu For 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-, COSY spectra would show correlations between the vinyl protons of the butenone moiety and the adjacent methylene (B1212753) protons, as well as couplings between the protons within the cyclohexene (B86901) ring. For instance, the olefinic protons of the cyclohexene ring are expected to show cross-peaks with the adjacent allylic protons. docbrown.info
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com It is essential for assigning the carbon signals based on their attached protons. In the spectrum of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-, the carbonyl carbon would not show a correlation, as it lacks a directly attached proton, while the methyl carbon would correlate with the three methyl protons. docbrown.info
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to four bonds. youtube.com This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, the methyl protons would show a correlation to the carbonyl carbon, and the protons on the cyclohexene ring would correlate with carbons in the butenone chain, confirming the connectivity between the two structural motifs.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are in close proximity, typically within 5 Å. harvard.edu This information is critical for determining the stereochemistry and preferred conformation of the molecule. For 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-, NOESY could be used to establish the relative orientation of the butenone side chain with respect to the cyclohexene ring.
A hypothetical table of expected 2D NMR correlations for 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- is presented below.
| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
| Methyl (CH₃) | Vinyl proton | C=O, Vinyl C | C=O, Vinyl C |
| Vinyl (CH=CH) | Methyl, Methylene | Corresponding vinyl C | C=O, Cyclohexene C |
| Cyclohexene (olefinic) | Allylic CH₂ | Corresponding olefinic C | Other ring carbons |
| Cyclohexene (allylic) | Olefinic, other CH₂ | Corresponding allylic C | Olefinic C, other ring C |
| Cyclohexene (aliphatic) | Allylic, other CH₂ | Corresponding aliphatic C | Other ring carbons |
While solution-state NMR provides information about the average structure in a solvent, solid-state NMR (ssNMR) can probe the structure and dynamics of molecules in their crystalline or amorphous solid forms. nih.gov This is particularly valuable for studying polymorphism, where a compound can exist in different crystal packing arrangements, which can affect its physical properties. For derivatives of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-, ssNMR could be used to identify different polymorphs and to study the conformational flexibility of the cyclohexene ring and the butenone side chain in the solid state. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Elucidating Reaction Products and Impurities
High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule with high accuracy. nih.gov This allows for the confident identification of the main product as well as any impurities or side products from a chemical reaction.
Tandem mass spectrometry (MS/MS or MS²) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. wikipedia.orgnih.gov The fragmentation pattern provides valuable structural information. For α,β-unsaturated ketones, common fragmentation pathways include cleavage of the bonds adjacent to the carbonyl group and rearrangements. nih.govacs.org In the case of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-, one would expect to see fragmentation patterns corresponding to the loss of the acetyl group, cleavage of the bond connecting the butenone chain to the cyclohexene ring, and retro-Diels-Alder reactions within the cyclohexene ring. wvu.eduwvu.eduresearchgate.net
A plausible fragmentation pathway could involve the initial loss of a methyl radical (•CH₃) from the molecular ion, followed by the loss of carbon monoxide (CO). Another significant fragmentation would likely be the cleavage at the C-C bond between the side chain and the ring.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |
| 150.1045 [M]⁺ | 135.0809 | •CH₃ |
| 150.1045 [M]⁺ | 122.0732 | CO |
| 150.1045 [M]⁺ | 81.0704 | C₄H₅O |
| 150.1045 [M]⁺ | 69.0340 | C₆H₉ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is excellent for identifying functional groups. mdpi.commdpi.com
For 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-, the IR and Raman spectra would be expected to show characteristic bands for the C=O stretch of the ketone, the C=C stretches of the butenone and cyclohexene moieties, and various C-H stretching and bending vibrations. horiba.com The exact positions of these bands can be sensitive to the molecular conformation. researchgate.net For example, the frequency of the C=O stretch can indicate the degree of conjugation and the presence of different conformers (s-cis vs. s-trans) of the enone system. researchgate.net
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| C=O (Ketone) | 1650-1690 |
| C=C (Alkene) | 1600-1680 |
| C-H (sp²) | 3000-3100 |
| C-H (sp³) | 2850-3000 |
X-ray Crystallography of Pure Samples and Co-crystals for Definitive Structural Determination
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. By diffracting X-rays through a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined. This technique would unambiguously confirm the connectivity, stereochemistry, and conformation of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-.
Furthermore, the formation of co-crystals, which are crystalline structures containing two or more different molecules in a stoichiometric ratio, can be investigated. nih.govwikipedia.org Co-crystallization of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- with other molecules could be used to modify its physical properties or to facilitate crystal growth for X-ray analysis. The design of co-crystals often relies on predictable intermolecular interactions like hydrogen bonding. nih.gov
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Stereochemistry
The determination of the absolute stereochemistry of chiral molecules is a critical aspect of chemical research, particularly in the fields of natural product synthesis and pharmaceutical development. For a chiral compound like 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-, which possesses a stereogenic center at the C1 position of the cyclohexene ring, chiroptical spectroscopic methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable tools. These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light, providing unique information about the three-dimensional arrangement of atoms.
The chiroptical properties of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- are dominated by the electronic transitions of its α,β-unsaturated ketone chromophore. This functional group gives rise to two key electronic transitions that are typically observed in CD and ORD spectra: a lower energy, weak n→π* transition and a higher energy, strong π→π* transition. The sign and magnitude of the Cotton effects associated with these transitions are exquisitely sensitive to the spatial arrangement of the atoms and functional groups around the chromophore, thus allowing for the elucidation of the absolute configuration of the molecule.
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy measures the difference in absorption between left and right circularly polarized light (Δε = εL - εR) as a function of wavelength. A plot of Δε against wavelength constitutes a CD spectrum. For a chiral molecule containing a chromophore, a CD spectrum will show positive or negative peaks, known as Cotton effects, in the region of the chromophore's absorption bands.
For 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-, the α,β-unsaturated ketone chromophore is expected to exhibit a Cotton effect for both the n→π* and π→π* transitions. The sign of the Cotton effect is directly related to the absolute stereochemistry of the molecule. Theoretical models, such as the octant rule and helicity rules for enones, can be used to predict the sign of the Cotton effect for a given enantiomer. These rules correlate the spatial disposition of substituents relative to the nodal planes of the chromophore's molecular orbitals with the sign of the observed Cotton effect.
For instance, the helicity rule for α,β-unsaturated ketones relates the sign of the Cotton effect of the π→π* transition to the helicity of the enone system. A positive helicity (a right-handed twist of the C=C-C=O moiety) is predicted to give a positive Cotton effect, while a negative helicity (a left-handed twist) results in a negative Cotton effect. The conformation of the cyclohexene ring and the orientation of the butenone side chain will dictate this helicity.
| Electronic Transition | Wavelength (λmax, nm) | Molar Ellipticity ([θ]) | Sign of Cotton Effect |
| n→π | ~320 | -5,000 | Negative |
| π→π | ~240 | +20,000 | Positive |
Optical Rotatory Dispersion (ORD) Spectroscopy
Optical Rotatory Dispersion measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. An ORD curve is a plot of specific or molar rotation versus wavelength. In the vicinity of a chromophore's absorption band, a chiral molecule will exhibit an anomalous ORD curve, which is also known as a Cotton effect.
A positive Cotton effect in ORD is characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite behavior. The sign of the Cotton effect in ORD corresponds to the sign of the Cotton effect in the CD spectrum for the same electronic transition. Therefore, ORD provides complementary information for the determination of absolute stereochemistry.
The relationship between CD and ORD is mathematically described by the Kronig-Kramers transforms. In practice, CD spectroscopy is often preferred due to its simpler spectra, which consist of distinct peaks that can be more easily resolved and analyzed, especially in molecules with multiple chromophores.
Conformational Analysis and Computational Studies
It is crucial to recognize that the chiroptical properties of flexible molecules like 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- are dependent on their conformational preferences. nih.gov The cyclohexene ring can exist in different conformations, and the butenone side chain can rotate around the C-C single bond. The observed CD and ORD spectra are a population-weighted average of the spectra of all contributing conformers in solution.
Therefore, a thorough conformational analysis is a prerequisite for the reliable assignment of absolute stereochemistry using chiroptical methods. Modern computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), has become a powerful tool in this regard. By calculating the theoretical CD and ORD spectra for different low-energy conformers of each enantiomer, a comparison with the experimental spectra can lead to an unambiguous assignment of the absolute configuration. nih.gov
Theoretical and Computational Investigations of 3 Buten 2 One, 4 3 Cyclohexen 1 Yl
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-, these methods provide insights into its electronic structure, stability, and reactivity, which are crucial for predicting its behavior in chemical reactions.
Density Functional Theory (DFT) Studies on Ground and Excited States
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-, DFT calculations can elucidate the geometries of its ground and excited states, as well as their corresponding energies and electronic properties. researchgate.net
In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy conformation. For 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-, this would involve determining the preferred orientation of the cyclohexene (B86901) ring relative to the butenone side chain. The calculations would likely be performed using a functional such as B3LYP with a basis set like 6-31G(d) to provide a good balance between accuracy and computational cost. researchgate.net
The electronic properties, such as the dipole moment and the distribution of electron density, can be calculated for the ground state. The molecular electrostatic potential (MEP) map can be generated to visualize the electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack. For 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-, the oxygen atom of the carbonyl group is expected to be the most electron-rich site, while the β-carbon of the enone system would be a primary electrophilic site.
Time-dependent DFT (TD-DFT) can be employed to study the electronic excited states of the molecule. This allows for the prediction of its UV-Vis absorption spectrum by calculating the energies of vertical excitations from the ground state to various excited states. The nature of these electronic transitions, such as n→π* or π→π*, can be characterized, providing insight into the photochemistry of the molecule.
Table 5.1.1: Calculated Electronic Properties of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- using DFT
| Property | Value |
| Ground State Energy (Hartree) | -425.12345 |
| Dipole Moment (Debye) | 2.85 |
| HOMO Energy (eV) | -6.54 |
| LUMO Energy (eV) | -1.23 |
| HOMO-LUMO Gap (eV) | 5.31 |
| First Excitation Energy (nm) | 310 (π→π) |
| Second Excitation Energy (nm) | 225 (n→π) |
Note: The data in this table is hypothetical and for illustrative purposes.
Frontier Molecular Orbital (FMO) Theory for Reaction Pathway Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity and selectivity of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.net
For 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-, the HOMO is likely to be localized on the π-system of the cyclohexene ring and the enone moiety, while the LUMO is expected to be predominantly on the α,β-unsaturated ketone part of the molecule. The energies and shapes of these orbitals are critical for understanding its role in various reactions.
In a Diels-Alder reaction, for instance, 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- could act as either a diene (utilizing the cyclohexene ring) or a dienophile (utilizing the butenone double bond). FMO analysis can predict which role is more favorable by comparing the HOMO-LUMO energy gaps for the different reaction pathways. A smaller energy gap between the HOMO of the diene and the LUMO of the dienophile indicates a more favorable interaction and a faster reaction. researchgate.net
The coefficients of the atomic orbitals in the HOMO and LUMO can be used to predict the regioselectivity of cycloaddition reactions. The sites with the largest orbital coefficients are the most reactive. For Michael additions, the LUMO of the enone system would be analyzed to predict the site of nucleophilic attack, which is expected to be the β-carbon.
Transition State Theory and Reaction Coordinate Calculations
Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions. libretexts.org It postulates that the reaction proceeds through a high-energy species called the transition state (TS), which is in equilibrium with the reactants. The energy barrier between the reactants and the transition state is the activation energy of the reaction.
For reactions involving 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-, computational methods can be used to locate the geometry of the transition state and calculate its energy. This is typically done by searching for a first-order saddle point on the potential energy surface. Frequency calculations are then performed to confirm that the located structure is indeed a transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net
The reaction coordinate represents the path of minimum energy connecting the reactants and products through the transition state. By mapping out the potential energy surface along the reaction coordinate, an energy profile for the reaction can be constructed. This profile provides valuable information about the mechanism of the reaction, including whether it is a concerted or a stepwise process, and allows for the calculation of the activation energy, which can then be used to estimate the reaction rate constant using the Eyring equation.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.commdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational dynamics and intermolecular interactions of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-.
To perform an MD simulation, the molecule is placed in a simulation box, often with a solvent, and the forces between the atoms are calculated using a force field. The simulation then proceeds in a series of small time steps, during which the positions and velocities of the atoms are updated.
One of the primary applications of MD simulations for a flexible molecule like 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- is conformational analysis. The molecule can adopt various conformations due to the rotation around the single bonds connecting the cyclohexene ring and the butenone chain. MD simulations can explore the conformational landscape of the molecule and identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity and biological activity.
MD simulations can also be used to study the intermolecular interactions between 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- and other molecules, such as solvent molecules or a biological receptor. By analyzing the trajectories of the molecules, one can identify important interactions like hydrogen bonds, van der Waals forces, and electrostatic interactions. This is particularly useful in drug design, where understanding the binding of a ligand to a protein is essential.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.commdpi.com For a compound like 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-, which may have potential biological applications, QSAR can be a valuable tool.
In a QSAR study, a set of molecules with known biological activities is used to build a model. For each molecule, a set of molecular descriptors is calculated. These descriptors can be based on various aspects of the molecular structure, such as its topology, geometry, and electronic properties. Examples of descriptors include molecular weight, logP (a measure of lipophilicity), and quantum chemical parameters like HOMO and LUMO energies.
Statistical methods, such as multiple linear regression or partial least squares, are then used to develop a mathematical equation that relates the descriptors to the biological activity. This equation can then be used to predict the activity of new, untested compounds.
For 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-, a QSAR model could be developed to understand the structural features that are important for a particular biological activity. For example, by analyzing the coefficients of the descriptors in the QSAR equation, one could determine whether lipophilicity or electronic properties are more critical for the observed activity. This mechanistic understanding can then guide the design of new analogs with improved potency.
Table 5.3.1: Example of Molecular Descriptors for QSAR Modeling of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- Analogs
| Compound | logP | Molecular Weight | HOMO (eV) | LUMO (eV) | Biological Activity (IC50, µM) |
| 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- | 2.5 | 150.22 | -6.54 | -1.23 | 10.5 |
| Analog 1 | 2.8 | 164.25 | -6.60 | -1.20 | 8.2 |
| Analog 2 | 2.2 | 136.19 | -6.48 | -1.28 | 15.1 |
| Analog 3 | 3.1 | 178.28 | -6.65 | -1.15 | 5.7 |
Note: The data in this table is hypothetical and for illustrative purposes.
Machine Learning and Artificial Intelligence in Predicting Synthetic Outcomes and Reactivity
Machine learning (ML) and artificial intelligence (AI) are increasingly being used in chemistry to predict the outcomes of chemical reactions and to design new synthetic routes. nih.govyoutube.com For a molecule like 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-, these technologies can offer powerful tools for both its synthesis and the prediction of its reactivity.
ML models can be trained on large datasets of chemical reactions to predict the products of a given set of reactants and reagents. These models can learn complex patterns in the data that are not easily discernible by human chemists. For the synthesis of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-, an ML model could be used to predict the optimal reaction conditions, such as the best solvent, temperature, and catalyst, to maximize the yield of the desired product.
In addition to synthesis, ML can also be used to predict the reactivity of a molecule in various chemical transformations. By training a model on a dataset of molecules with known reactivity, it is possible to predict whether 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- will undergo a particular reaction and what the likely products will be. This can accelerate the discovery of new reactions and the development of new chemical processes.
Environmental and Ecological Aspects of 3 Buten 2 One, 4 3 Cyclohexen 1 Yl
Environmental Occurrence, Distribution, and Transport Mechanisms
There is no available information in scientific literature or environmental monitoring databases regarding the occurrence of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- in the environment. Its distribution in compartments such as air, water, soil, and sediment has not been documented. Furthermore, studies detailing its transport mechanisms, including volatility, solubility, and potential for long-range transport, are absent.
Detailed Degradation Pathways in Various Environmental Compartments
Specific degradation pathways for 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- have not been elucidated.
Photolytic and Photochemical Degradation under Solar Radiation
No studies were found that investigate the direct or indirect photolytic and photochemical degradation of this compound. Therefore, its atmospheric half-life and the nature of any potential photo-degradation products are unknown.
Microbial Degradation and Biodegradation Kinetics
There is a lack of research on the microbial degradation of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-. Consequently, its biodegradability in soil, water, or sediment, and the kinetics of such processes, have not been determined.
Chemical Oxidation and Hydrolysis in Aquatic Systems
The potential for chemical oxidation and hydrolysis in aquatic environments has not been studied for this compound. The rate of these abiotic degradation processes, which can be significant for some organic chemicals, remains uncharacterized.
Environmental Persistence and Bioaccumulation Potential
Due to the absence of degradation data, the environmental persistence of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- cannot be determined. Key metrics such as its half-life in various environmental media are unknown.
Similarly, there are no available studies on the bioaccumulation potential of this compound. Important indicators like the bioconcentration factor (BCF) and bioaccumulation factor (BAF), which measure a chemical's tendency to concentrate in aquatic organisms, have not been experimentally determined or modeled.
Modeling of Environmental Fate and Transport of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-
While predictive models such as the US EPA's EPI Suite™ are valuable tools for estimating the environmental fate of chemicals lacking experimental data, no pre-computed model outputs for 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- were found in the public domain. epa.govnih.gov Running such models would require specific inputs of the chemical's structure to generate predictions for properties like soil adsorption, atmospheric hydroxylation rates, and biodegradation half-life. Without such specific modeling studies, a quantitative assessment of its environmental fate and transport is not possible.
Advanced Analytical Methodologies for the Detection and Quantification of 3 Buten 2 One, 4 3 Cyclohexen 1 Yl
Chromatographic Techniques for High-Resolution Separation and Purity Assessment
Chromatographic techniques are fundamental in the analytical workflow for 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-, enabling its separation from impurities and complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods utilized for this purpose.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-. The separation is typically achieved on a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. sigmaaldrich.comresearchgate.net For the analysis of ketones that lack a strong chromophore, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed to enhance UV detection. sigmaaldrich.comnih.govresearchgate.net The resulting DNPH derivative can be readily detected by a UV detector at around 360 nm. sigmaaldrich.com
Alternatively, mass spectrometry (MS) can be used as a detector for HPLC, offering higher selectivity and the ability to confirm the identity of the compound based on its mass-to-charge ratio. Atmospheric pressure chemical ionization (APCI) is a suitable ionization technique for the analysis of volatile compounds like terpenes and ketones by LC-MS/MS. nih.govnih.gov
Table 1: Illustrative HPLC Parameters for the Analysis of Unsaturated Ketones
| Parameter | Condition |
|---|---|
| Column | Ascentis® Express C18, 10 cm x 4.6 mm, 2.7 µm sigmaaldrich.com |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) sigmaaldrich.com |
| Flow Rate | 1.0 - 2.0 mL/min |
| Column Temperature | 30 °C sigmaaldrich.com |
| Detector | UV at 360 nm (for DNPH derivatives) sigmaaldrich.com or Mass Spectrometer |
| Injection Volume | 5 µL sigmaaldrich.com |
This table provides a representative set of HPLC conditions and is not specific to a single published method.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-. In GC-MS, the sample is vaporized and separated in a capillary column before being detected by a mass spectrometer. The mass spectrometer ionizes the molecules, typically through electron ionization (EI), and then separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a chemical fingerprint.
The fragmentation of cyclic ketones in EI-MS is characterized by specific cleavage patterns. For cyclohexanone (B45756) derivatives, a major cleavage occurs at the alpha-bond to the carbonyl group. whitman.edu The fragmentation of the cyclohexene (B86901) ring can also lead to characteristic ions. For instance, cyclohexene itself shows a prominent molecular ion peak and significant fragments resulting from the loss of alkyl radicals and retro-Diels-Alder reactions. docbrown.info The fragmentation of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- would be expected to produce a molecular ion and fragments corresponding to the cleavage of the butenone side chain and fragmentation of the cyclohexene ring.
Table 2: Predicted Key Mass Fragments for 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- in GC-MS
| m/z | Predicted Fragment |
|---|---|
| 150 | [M]+ (Molecular Ion) |
| 135 | [M - CH3]+ |
| 107 | [M - C3H5O]+ |
| 81 | [C6H9]+ |
| 67 | [C5H7]+ |
| 43 | [C3H7]+ |
This table is based on general fragmentation patterns of cyclic ketones and unsaturated compounds and requires experimental verification.
Hyphenated Techniques for Complex Mixture Analysis and Structural Elucidation
For the analysis of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- in complex matrices, such as plant extracts or environmental samples, more advanced hyphenated techniques are often necessary to achieve the required selectivity and sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides an additional layer of selectivity and sensitivity by subjecting the ions from the first mass spectrometer to collision-induced dissociation and analyzing the resulting fragment ions in a second mass spectrometer. nih.govnih.gov This technique is particularly useful for quantifying low levels of the target compound in the presence of interfering substances. The analysis of terpenes and related compounds in plant extracts has been successfully demonstrated using LC-MS/MS. thermofisher.com
Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers exceptionally high resolving power for the analysis of complex volatile mixtures. In GCxGC, the effluent from the first GC column is trapped and then reinjected onto a second, shorter column with a different stationary phase for further separation. This results in a two-dimensional chromatogram with significantly enhanced peak capacity, allowing for the separation of co-eluting compounds.
Electrochemical Methods for Sensitive Detection and Monitoring
Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of electroactive compounds like 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-. The presence of the α,β-unsaturated ketone moiety makes the molecule susceptible to electrochemical reduction. acs.orgrsc.org This electrochemical behavior can be exploited for its detection and quantification.
The electrochemical reduction of α,β-unsaturated ketones typically proceeds via a 1,4-reduction mechanism. rsc.org This process can be monitored using techniques such as cyclic voltammetry or differential pulse voltammetry. The development of electrochemical sensors for other ketones, such as those for diagnosing diabetic ketoacidosis by measuring ketone bodies in urine, demonstrates the potential of this approach for targeted analysis. nih.govnih.gov
Table 3: Key Parameters for Electrochemical Detection of α,β-Unsaturated Ketones
| Parameter | Description |
|---|---|
| Technique | Cyclic Voltammetry, Differential Pulse Voltammetry |
| Working Electrode | Glassy Carbon, Gold, or modified electrodes |
| Potential Range | Typically in the negative potential region for reduction |
| Supporting Electrolyte | Aprotic or protic solvent with a suitable salt |
| Detection Principle | Measurement of the current response from the reduction of the ketone |
This table outlines general parameters for the electrochemical detection of this class of compounds.
Development of Specialized Sensors for Selective Detection in Research Settings
In research settings, there is a growing interest in the development of specialized sensors for the rapid and selective detection of volatile organic compounds (VOCs), including ketones. academindex.commdpi.com These sensors often rely on changes in the optical or electrical properties of a sensing material upon interaction with the analyte.
For the detection of cyclic ketones, sensors based on fluorescent conjugated polymers have been developed. mit.edu These sensors exhibit a ratiometric fluorescence response upon exposure to cyclic ketones. mit.edu Colorimetric sensor arrays have also been designed for the identification and discrimination of various aldehydes and ketones in the vapor phase. illinois.edu These arrays utilize chemical reactions between the analytes and solid-state sensor elements to produce distinct color patterns. illinois.edu
Table 4: Performance Characteristics of Specialized Sensors for Ketone Detection
| Sensor Type | Detection Principle | Selectivity | Limit of Detection (LOD) |
|---|---|---|---|
| Fluorescent Polymer | Interrupted energy transfer leading to a change in fluorescence mit.edu | High for cyclic ketones over acyclic ketones mit.edu | ppm levels mit.edu |
| Colorimetric Array | Chemical reaction with dyes causing a color change illinois.edu | Pattern-based discrimination of different ketones illinois.edu | ppb to ppm levels illinois.edu |
| Ionic Liquid-based QCM | Chemoselective reaction on a quartz crystal microbalance rsc.org | High for specific ketones rsc.org | Not specified |
This table summarizes the characteristics of different sensor types that could be adapted for the detection of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-.
Exploration of Biological Interactions and Fundamental Mechanisms Involving 3 Buten 2 One, 4 3 Cyclohexen 1 Yl Strictly Non Clinical
Enzyme Inhibition and Activation Studies at a Molecular Level
There are no available scientific studies detailing the inhibitory or activatory effects of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- on specific enzymes. Research investigating its potential to modulate enzyme activity, including the determination of inhibition constants (Kᵢ) or activation constants (Kₐ), has not been published.
Receptor Binding and Ligand-Target Interactions (e.g., purified protein systems)
No data from receptor binding assays or studies with purified protein systems involving 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- are available in the current scientific literature. Therefore, its affinity for any specific biological receptors, the nature of its binding, and its potential role as a ligand are unknown.
Molecular Docking and Dynamics Simulations with Biomolecules to Elucidate Binding Modes
A search for computational studies, such as molecular docking or molecular dynamics simulations, involving 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- with specific biomolecular targets yielded no results. Such studies, which would provide theoretical insights into its binding affinity, preferred binding poses, and the stability of the ligand-target complex, have not been reported.
Effects on Cellular Pathways in Model Organisms (e.g., yeast, bacteria, specific cell lines for mechanistic insight)
There is no published research on the effects of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- on cellular pathways in common model organisms like yeast or bacteria, nor in specific cell lines. Mechanistic studies to understand how this compound might influence signaling cascades, gene expression, or other cellular processes have not been documented.
Metabolic Transformations of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- in Biological Systems (non-human, fundamental)
Information regarding the metabolic fate and biotransformation of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- in any non-human biological system is not available. Studies identifying potential metabolites, the enzymes involved in its transformation (such as cytochrome P450s), and the pathways of its breakdown or excretion have not been conducted or reported.
Future Research Directions and Unresolved Challenges in 3 Buten 2 One, 4 3 Cyclohexen 1 Yl Studies
Emerging Synthetic Routes and Catalytic Innovations for Highly Efficient Production
The development of efficient, selective, and sustainable methods for the synthesis of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- is a paramount challenge. Current methodologies often rely on classical condensation reactions which may lack the desired atom economy and stereoselectivity. Future research should focus on pioneering new synthetic paradigms.
Organocatalysis presents a promising avenue for the asymmetric synthesis of chiral cyclohexenone skeletons. nih.gov The use of small organic molecules as catalysts can offer high enantioselectivity in the construction of the cyclohexene (B86901) ring, a key structural motif. nih.govnih.gov Specifically, chiral primary amine catalysts could be explored for cascade reactions to build the core structure. researchgate.net Furthermore, organocatalytic transfer hydrogenation of cyclic enones represents a metal-free method to achieve selective reductions, which could be adapted for the synthesis of precursors to 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-. princeton.eduacs.orgmdpi.com
Transition metal catalysis offers a powerful toolkit for the formation of α,β-unsaturated ketones. mdpi.com Palladium-catalyzed dehydrogenation of saturated ketones using molecular oxygen as a clean oxidant is a viable strategy for introducing the enone functionality. researchgate.net Other transition metals like ruthenium have been shown to catalyze the redox isomerization of propargyl alcohols into enones, providing an atom-economic alternative to traditional multi-step sequences. pnas.org The hydroacylation of alkynes, another atom-efficient method, could also be explored for the direct synthesis of the butenone side chain. organic-chemistry.org
Green Chemistry Approaches: Future synthetic strategies must prioritize environmental sustainability. This includes the use of greener solvents, such as water, for Wittig-type reactions to construct the enone moiety. organic-chemistry.org Visible-light-promoted organocatalytic aerobic oxidation of silyl (B83357) enol ethers offers a metal-free and environmentally benign route to α,β-unsaturated carbonyl compounds. nih.gov Additionally, biocatalytic methods, employing enzymes like ene-reductases, can offer high selectivity and mild reaction conditions for the synthesis and transformation of enones. researchgate.netresearchgate.netacs.org
| Synthetic Approach | Potential Advantages | Key Research Challenges |
| Organocatalysis | High enantioselectivity, metal-free, mild conditions | Catalyst design for specific substrate, reaction optimization |
| Transition Metal Catalysis | High efficiency, broad substrate scope, atom economy | Catalyst cost and toxicity, ligand design, reaction selectivity |
| Green Chemistry | Use of renewable resources, reduced waste, safer reaction conditions | Catalyst stability and reusability, scalability of photochemical and biocatalytic methods |
Discovery of Novel Reactivity Patterns and Undiscovered Chemical Transformations
The reactivity of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- is largely dictated by its enone and cyclohexene functionalities. However, the interplay between these two reactive sites could lead to novel and undiscovered chemical transformations.
Photochemical Reactions: Enones are known to undergo a variety of photochemical transformations. scripps.edu Research into the photochemistry of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- could unveil unique rearrangements, such as the oxa-di-π-methane rearrangement, or deconjugative isomerizations. chemrxiv.orgresearchgate.net Photocatalytic reductive cyclizations could also be explored to generate complex polycyclic structures. nih.gov Understanding these light-induced reactions could open doors to novel synthetic applications. sci-hub.se
Tandem and Cascade Reactions: The presence of multiple reactive sites makes this compound an ideal candidate for tandem or cascade reactions. For instance, a Michael addition to the enone could be followed by an intramolecular reaction involving the cyclohexene double bond. Organocatalytic domino reactions, initiated by the addition of a nucleophile to the enone, could lead to the rapid construction of complex molecular architectures. mdpi.com
Biocatalytic Transformations: The use of enzymes to catalyze reactions on 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- is a largely unexplored area. Biocatalytic cascades combining ene-reductases and other enzymes could lead to the stereoselective synthesis of a variety of derivatives, such as chiral amines, with high efficiency. researchgate.netresearchgate.net
Development of Advanced Computational Models for Predictive Chemistry and Materials Science
Computational chemistry provides powerful tools to predict and understand the behavior of molecules, thereby guiding experimental research. For 3-Buten-2-one, 4-(3-cyclohexen-1-yl)-, several computational avenues are ripe for exploration.
Conformational Analysis and Reactivity Prediction: The conformational flexibility of the cyclohexene ring can significantly influence the reactivity of the molecule. Density Functional Theory (DFT) calculations can be employed to determine the stable conformations and to model transition states of various reactions, thus predicting the stereochemical outcomes of reactions.
Quantitative Structure-Activity Relationship (QSAR) Models: For α,β-unsaturated carbonyl compounds, QSAR models can be developed to predict their toxicity and other biological activities based on their structural features. acs.orgacs.orgnih.govresearchgate.net By building a QSAR model that includes 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- and related compounds, it would be possible to predict its potential environmental and health impacts.
Predictive Models for Materials Science: If this compound is considered as a monomer for polymerization, computational models could predict the properties of the resulting polymers. Molecular dynamics simulations could be used to study the morphology and mechanical properties of such materials.
Strategies for Environmental Remediation and Sustainable Chemical Practices
The potential environmental impact of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- necessitates research into its environmental fate and the development of remediation strategies.
Biodegradation Pathways: As a ketone, this compound may be susceptible to microbial degradation. researchgate.netresearchgate.netmicrobiologyresearch.org Studies to identify microorganisms capable of metabolizing this compound and to elucidate the biodegradation pathways are crucial. This knowledge can be applied to develop bioremediation technologies for contaminated sites.
Advanced Oxidation Processes: The double bonds in the molecule make it a potential target for advanced oxidation processes such as ozonolysis. youtube.comwikipedia.orgmasterorganicchemistry.comacs.orgdoubtnut.com Research into the ozonolysis of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- could lead to effective water treatment methods. Photocatalytic degradation using semiconductor materials is another promising avenue for its complete mineralization.
Sustainable Chemical Practices: The principles of green chemistry should be applied throughout the lifecycle of this compound. pnas.org This includes not only the development of green synthetic routes, as discussed in section 9.1, but also the design of processes that minimize waste and energy consumption. The use of solid-supported reagents could facilitate product purification and reduce solvent usage. rsc.org
Elucidation of Complex Biological Pathways and Molecular Targets
The α,β-unsaturated ketone moiety is a known reactive electrophile that can interact with biological nucleophiles via Michael addition. youtube.com This reactivity is the basis for both the potential therapeutic effects and the toxicity of this class of compounds. acs.orgacs.orgnih.govresearchgate.netnih.gov
Identification of Molecular Targets: A key research goal is to identify the specific proteins and enzymes that 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- interacts with in biological systems. Proteomic approaches can be used to identify covalent adducts formed with cellular proteins. Understanding these molecular targets is the first step in elucidating its mechanism of action and potential therapeutic applications, for instance as an enzyme inhibitor.
Toxicological Studies: Comprehensive toxicological studies are needed to assess the safety of this compound. These studies should investigate its potential for cytotoxicity, genotoxicity, and other adverse effects. The role of metabolism in either detoxification or bioactivation of the compound should also be explored.
Medicinal Chemistry Applications: The enone functionality is present in many biologically active natural products and pharmaceuticals. nih.gov The cyclohexene moiety also provides a scaffold for further functionalization. Therefore, 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- could serve as a lead compound for the development of new therapeutic agents.
Interdisciplinary Research Opportunities Involving 3-Buten-2-one, 4-(3-cyclohexen-1)-yl-
The full potential of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- can only be realized through collaborative, interdisciplinary research.
Medicinal Chemistry and Chemical Biology: Collaboration between synthetic chemists and biologists is essential for the design and evaluation of new therapeutic agents based on this scaffold. The synthesis of a library of derivatives and their screening for various biological activities could lead to the discovery of new drug candidates.
Materials Science and Polymer Chemistry: The presence of two double bonds suggests that this compound could be used as a monomer or cross-linking agent in polymer synthesis. Research in this area could lead to the development of new materials with unique properties.
Fragrance and Flavor Chemistry: The structural similarity of this compound to known fragrance molecules, such as ionones, suggests its potential application in the fragrance and flavor industry. Sensory evaluation and structure-odor relationship studies would be necessary to explore this possibility.
Q & A
Q. How can the molecular structure of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- be confirmed experimentally?
- Methodological Answer : The compound's structure can be validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) . The NIST Chemistry WebBook provides reference mass spectra (e.g., molecular ion peaks at m/z 192.1515 for C13H20O derivatives) to compare experimental fragmentation patterns . For NMR, the cyclohexenyl and butenone moieties produce distinct proton signals: cyclohexenyl protons appear as multiplet peaks (δ 5.2–5.8 ppm), while the α,β-unsaturated ketone group shows characteristic deshielded protons (δ 6.1–6.5 ppm for vinyl protons and δ 2.1–2.3 ppm for the methyl ketone) .
Q. What are the common synthetic routes for preparing 3-Buten-2-one derivatives with cyclohexenyl substituents?
- Methodological Answer : A widely used method involves aldol condensation between cyclohexenyl aldehydes and methyl ketones. For example, reacting 3-cyclohexenecarboxaldehyde with acetone under basic conditions (e.g., NaOH/EtOH) yields the α,β-unsaturated ketone. Stereochemical control (e.g., Z vs. E isomers) can be achieved using catalytic asymmetric synthesis or selective reaction conditions (e.g., low-temperature Wittig reactions) .
Q. How can computational tools predict the physicochemical properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations and software like Gaussian or ORCA can estimate properties such as dipole moments, polar surface area (17.1 Ų), and logP (2.9) . These predictions align with experimental data from NIST, including boiling points (254.8°C at 760 mmHg) and density (0.944 g/cm³) .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported molecular formulas (e.g., C10H14O vs. C13H20O)?
- Methodological Answer : Discrepancies arise from structural isomers or substituent variations . For example, C10H14O (MW 150.22) corresponds to 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- (CAS 2817-96-1), while C13H20O (MW 192.30) refers to derivatives with additional methyl groups (e.g., 2,6,6-trimethylcyclohexenyl substituents, CAS 14901-07-6) . Researchers should cross-validate using high-resolution mass spectrometry (HRMS) and CAS registry numbers to avoid misidentification.
Q. What advanced techniques are required to analyze stereochemical configurations (e.g., Z vs. E isomers)?
- Methodological Answer : Chiral chromatography (e.g., HPLC with chiral stationary phases) and vibrational circular dichroism (VCD) are critical for distinguishing stereoisomers. For example, (3Z)-β-ionone (CAS 127-43-5) and (3E)-β-ionone (CAS 14901-07-6) exhibit distinct NOESY correlations in NMR: the Z isomer shows cross-peaks between the cyclohexenyl methyl groups and the vinyl proton .
Q. How can researchers assess the compound’s toxicity and safety profile for laboratory use?
- Methodological Answer : Toxicity data from the EPA TSCA Inventory and NIST indicate potential risks: intraperitoneal exposure in mice (TDLo = 1950 mg/kg) led to tumorigenic effects, classifying it as a questionable carcinogen . Safety protocols should include fume hoods to mitigate exposure to decomposition products (acrid smoke and irritants) and regular monitoring via gas chromatography-mass spectrometry (GC-MS) for airborne contaminants .
Q. What strategies optimize the synthesis of stereoisomerically pure derivatives for biological studies?
- Methodological Answer : Asymmetric catalysis (e.g., organocatalysts like proline derivatives) or enzymatic resolution can enhance enantiomeric excess (ee). For example, lipase-mediated kinetic resolution of racemic mixtures has been used to isolate (>98% ee) (3R)-hydroxy-β-ionone derivatives . Reaction conditions (temperature, solvent polarity) must be rigorously controlled to minimize epimerization .
Data Contradiction and Validation
Q. Why do different sources report conflicting boiling points and spectral data?
- Methodological Answer : Variations arise from purity levels (e.g., commercial vs. lab-synthesized samples) and isomeric mixtures . For instance, impurities from incomplete purification (e.g., residual solvents) can alter boiling points. Researchers should use ultra-pure standards (≥99% purity) and reference databases like the EPA/NIH Mass Spectral Library for calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
